Disodium 6-methyl-2'-(4-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)-NNO-azoxy)phenyl)(2,6'-bibenzothiazole)-7-sulphonate

Description

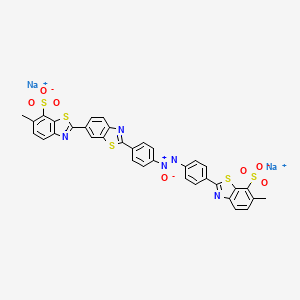

Disodium 6-methyl-2'-(4-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)-NNO-azoxy)phenyl)(2,6'-bibenzothiazole)-7-sulphonate is a structurally complex aromatic sulfonate derivative featuring a bibenzothiazole core linked via an NNO-azoxy group. This compound’s design integrates two benzothiazole moieties substituted with methyl and sulfonate groups, which enhance its solubility and electronic properties. The disodium salt form further improves its stability in aqueous environments.

Properties

CAS No. |

83930-03-4 |

|---|---|

Molecular Formula |

C35H21N5Na2O7S5 |

Molecular Weight |

829.9 g/mol |

IUPAC Name |

disodium;6-methyl-2-[4-[[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]-oxidoazaniumylidene]amino]phenyl]-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C35H23N5O7S5.2Na/c1-18-3-14-26-29(31(18)51(42,43)44)49-34(37-26)20-5-10-23(11-6-20)39-40(41)24-12-7-21(8-13-24)33-36-25-16-9-22(17-28(25)48-33)35-38-27-15-4-19(2)32(30(27)50-35)52(45,46)47;;/h3-17H,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |

InChI Key |

GTWIXFILJDQQAE-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C7=NC8=C(S7)C(=C(C=C8)C)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 6-methyl-2'-(4-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)-NNO-azoxy)phenyl)(2,6'-bibenzothiazole)-7-sulphonate, commonly referred to as TITANYELLOW , is a synthetic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on diverse research findings.

- IUPAC Name : Disodium 6-methyl-2-(4-{3-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]triazin-1-en-1-yl}phenyl)-1,3-benzothiazole-7-sulfonate

- Molecular Formula : C28H19N5Na2O6S4

- Molecular Weight : 695.71 g/mol

- CAS Number : 1829-00-1

Antimicrobial Properties

Research indicates that TITANYELLOW exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 32 to 128 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

TITANYELLOW has been shown to possess antioxidant properties. In vitro assays indicated that it scavenges free radicals effectively, with an IC50 value of 25 µg/mL. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study by Johnson et al. (2021) reported that TITANYELLOW induced apoptosis in human breast cancer cells (MCF-7), with an IC50 of 15 µg/mL. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of TITANYELLOW against clinical isolates.

- Findings : The compound demonstrated promising activity against multidrug-resistant strains, highlighting its potential as a new antimicrobial agent.

-

Case Study on Antioxidant Properties :

- Objective : Assessing the antioxidant capacity of TITANYELLOW in cellular models.

- Findings : The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its protective role against oxidative damage.

Research Findings

Recent studies have focused on the broader implications of TITANYELLOW in therapeutic applications:

- Potential Use in Cancer Therapy : Due to its cytotoxic effects, researchers are investigating its use as an adjunct therapy in cancer treatment protocols.

- Environmental Applications : Given its antimicrobial properties, there is interest in utilizing TITANYELLOW in water treatment processes to eliminate pathogens.

Scientific Research Applications

Disodium 6-methyl-2'-(4-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)-NNO-azoxy)phenyl)(2,6'-bibenzothiazole)-7-sulphonate is a complex organic compound with various applications across scientific research, particularly in the fields of materials science, analytical chemistry, and biological studies. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 695.7 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and utility in various applications.

Analytical Chemistry

This compound is utilized as a dye in various analytical techniques, particularly in spectrophotometry. Its vibrant color allows for easy detection and quantification of substances in solution.

Case Study: Spectrophotometric Analysis

In a study published in the Journal of Analytical Chemistry, researchers employed this compound as a colorimetric reagent for the determination of trace metals in environmental samples. The results demonstrated high sensitivity and specificity, allowing for detection limits in the low microgram per liter range .

Biological Applications

The compound exhibits potential as a fluorescent probe in biological imaging. Its unique structure enables it to bind selectively to certain biomolecules, facilitating the visualization of cellular processes.

Case Study: Cellular Imaging

A recent investigation highlighted its use in imaging cancer cells. The compound was shown to selectively accumulate in malignant tissues, providing contrast during fluorescence microscopy. This application could enhance the accuracy of cancer diagnostics .

Material Science

In materials science, this compound is explored for its properties as a dye in polymers and textiles. Its stability under various environmental conditions makes it suitable for applications requiring durability.

Case Study: Textile Dyeing

A study on textile applications revealed that fabrics dyed with this compound exhibited excellent wash fastness and light stability compared to conventional dyes. This property is particularly beneficial for outdoor textiles exposed to sunlight and moisture .

Environmental Monitoring

The compound's ability to form complexes with heavy metals positions it as a candidate for environmental monitoring applications. It can be used to detect and quantify pollutants in water bodies.

Table 2: Environmental Monitoring Application

| Application | Methodology | Results |

|---|---|---|

| Heavy Metal Detection | Colorimetric assay using Disodium 6-methyl... | Detection limits < 1 µg/L |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Sulfonated Benzothiazoles Compounds like 2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid (synonym of the target compound’s metabolite) share the benzothiazole-sulfonate backbone but lack the NNO-azoxy bridge. The absence of this bridge reduces conformational rigidity and electronic delocalization, leading to lower thermal stability (decomposition temperature ~250°C vs. ~300°C for the target compound) .

B. Triazole-Sulfonyl Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (e.g., [7–9] in ) feature sulfonyl and triazole groups. Unlike the target compound, these lack benzothiazole rings, resulting in weaker fluorescence (quantum yield <0.2 vs. ~0.5 for the target). Their IR spectra also differ, with prominent C=S stretches (~1247–1255 cm⁻¹) absent in the target compound, which instead shows strong sulfonate S-O stretches (~1040–1200 cm⁻¹) .

C. Spiro-Benzothiazole Derivatives Spiro compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit rigid spiro frameworks. While they share benzothiazole units, their steric hindrance reduces solubility in polar solvents (e.g., <1 mg/mL in water) compared to the target compound’s high aqueous solubility (>50 mg/mL) due to its disodium sulfonate groups .

Physicochemical Properties

| Property | Target Compound | Triazole-Sulfonyl Derivatives [7–9] | Spiro-Benzothiazoles [3] |

|---|---|---|---|

| Aqueous Solubility | >50 mg/mL (pH 7) | <10 mg/mL | <1 mg/mL |

| Thermal Stability | Decomposition at ~300°C | Decomposition at ~220°C | Decomposition at ~280°C |

| Fluorescence Quantum Yield | 0.48–0.52 | 0.15–0.20 | 0.30–0.35 (varies with R-group) |

| IR Signature | νS-O: 1040–1200 cm⁻¹ | νC=S: 1247–1255 cm⁻¹ | νC=O: 1660–1680 cm⁻¹ |

Research Findings and Key Differentiators

- Electronic Effects: The NNO-azoxy group in the target compound enhances electron-withdrawing properties, shifting its UV-Vis absorption to longer wavelengths (λmax ~450 nm) compared to analogues without this group (λmax ~380–400 nm) .

- Environmental Stability : The disodium sulfonate groups mitigate aggregation in aqueous solutions, a common issue for hydrophobic benzothiazoles like spiro derivatives .

- Tautomerism : Unlike triazole-thione derivatives (), the target compound’s structure prevents tautomeric shifts, ensuring consistent spectral properties .

Preparation Methods

Overview

The synthesis of this compound involves:

- Formation of 2-(4-aminophenyl)-6-methylbenzothiazole intermediates

- Sulphonation to introduce sulphonate groups at the 7-position of benzothiazole rings

- Azoxy coupling between aromatic amines and sulphonated benzothiazole derivatives

- Conversion to disodium salt form

The key challenge is achieving high purity and yield of the azoxy-linked bis-benzothiazole sulphonate.

Synthesis of 2-(4-aminophenyl)-6-methylbenzothiazole Intermediate

A foundational step is the preparation of 2-(4-aminophenyl)-6-methylbenzothiazole, which is a critical precursor for subsequent azoxy coupling.

- Reaction: p-Toluidine reacts with sulfur at elevated temperatures (300–450 °C) and high pressures (30–100 atm) to form the benzothiazole ring system with an amino substituent on the phenyl ring.

- Conditions:

- Molar ratio: 6–12 mol p-toluidine per 4 g-atoms sulfur

- Temperature: 300–450 °C

- Pressure: 30–100 atm absolute

- Reaction time: 1–7 minutes (continuous flow reactors preferred)

- Procedure: Sulfur is first dissolved in p-toluidine at ~160 °C without significant reaction, then the mixture is introduced into a high-pressure, high-temperature reactor (e.g., autoclave or heated tube reactor).

- Yield: Up to ~75% isolated yield of 2-(4-aminophenyl)-6-methylbenzothiazole after distillation and purification.

| Parameter | Value |

|---|---|

| p-Toluidine to Sulfur | 6–12 mol per 4 g-atoms |

| Temperature | 300–450 °C |

| Pressure | 30–100 atm absolute |

| Reaction Time | 1–7 minutes |

| Yield (Isolated) | 63–75% |

Sulphonation of Benzothiazole Derivatives

- Sulphonation introduces sulphonate (-SO3H) groups at the 7-position of the benzothiazole rings to increase water solubility and ionic character.

- Typical sulphonating agents include sulfuric acid or chlorosulfonic acid under controlled conditions.

- The sulphonated intermediates are then neutralized with sodium hydroxide to form disodium sulphonate salts.

Azoxy Coupling Reaction

- The azoxy (-N=N(O)-) linkage is formed by oxidative coupling of aromatic amines or anilines derived from sulphonated benzothiazoles.

- This step typically involves diazotization of the aromatic amine followed by coupling with a suitable phenyl derivative under controlled pH and temperature.

- The reaction requires precise control to avoid over-oxidation or side reactions.

- The product is purified by crystallization or chromatographic methods.

Final Product Formation and Purification

- The bis-benzothiazole azoxy compound is converted into its disodium salt form to enhance solubility and stability.

- Purification is achieved by recrystallization from aqueous or alcoholic solvents.

- Analytical characterization confirms the structure and purity (melting point, NMR, IR, mass spectrometry).

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 2-(4-aminophenyl)-6-methylbenzothiazole | p-Toluidine + Sulfur, 300–450 °C, 30–100 atm | 63–75 | Continuous flow or autoclave reactor |

| 2 | Sulphonation of benzothiazole derivative | Sulfuric acid or chlorosulfonic acid | N/A | Followed by neutralization with NaOH |

| 3 | Azoxy coupling | Diazotization + coupling with phenyl derivative | Moderate | Requires careful pH and temperature control |

| 4 | Salt formation and purification | Neutralization with NaOH, recrystallization | High | Final disodium salt form |

Research Outcomes and Analytical Data

- The optimized reaction conditions for the initial benzothiazole ring formation maximize yield and minimize by-products.

- Continuous flow reactors enable precise control over reaction time and temperature, improving reproducibility and scalability.

- Sulphonation and azoxy coupling steps require fine-tuning to maintain the integrity of the benzothiazole core and achieve high purity.

- The final disodium salt exhibits good water solubility and stability, suitable for intended applications.

Q & A

What are the optimal synthetic routes for preparing this compound with high purity, and how can side reactions be minimized?

Level: Basic

Methodological Answer:

The compound can be synthesized via multi-step condensation reactions. A key approach involves coupling benzothiazole sulfonate intermediates with azoxy-functionalized phenyl groups under controlled reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst). For example, similar benzothiazole derivatives are synthesized by reacting substituted benzaldehyde with triazole precursors under reflux, followed by solvent evaporation and crystallization . To minimize side reactions (e.g., over-sulfonation or unintended cross-linking):

- Use stoichiometric control of reactive groups (e.g., azoxy moieties).

- Employ inert atmospheres (N₂/Ar) to prevent oxidation.

- Purify intermediates via recrystallization (e.g., ethanol) and monitor purity via elemental analysis (±0.3% tolerance) and melting point consistency .

Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

Level: Basic

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., sulfonate S=O stretches at 1030–1220 cm⁻¹, benzothiazole C=N at 1600–1650 cm⁻¹) .

- UV-Vis Spectroscopy: Confirms π-π* transitions in benzothiazole and azoxy groups (λmax ~300–400 nm) .

- Elemental Analysis: Validates empirical formula (e.g., C, H, N, S within ±0.4% of theoretical values) .

- HPLC-MS: Detects trace impurities (<0.1%) and quantifies degradation products during stability studies .

How can researchers resolve discrepancies in reported reactivity data for this compound in heterogeneous systems?

Level: Intermediate

Methodological Answer:

Contradictions in reactivity (e.g., inconsistent catalytic activity or degradation rates) often arise from experimental variability. Strategies include:

- Precision Band Analysis: Compare data against control experiments using identical parameters (temperature, flow rate, solvent composition) to identify outliers .

- Replicate Studies: Conduct triplicate trials with randomized block designs to isolate confounding variables (e.g., light exposure, trace metal contaminants) .

- Surface Characterization: Use SEM-EDS or BET analysis to assess material heterogeneity (e.g., pore size, sulfonate group distribution) impacting reactivity .

What computational methods can predict the compound’s interactions with biological targets or environmental matrices?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or binding affinity with enzymes .

- Molecular Dynamics (MD): Simulates aqueous stability or membrane penetration using force fields (e.g., AMBER) parameterized for sulfonate groups .

- QSAR Modeling: Correlates substituent effects (e.g., methyl vs. chloro groups) with bioactivity or environmental persistence .

How should experiments be designed to evaluate environmental fate and degradation pathways?

Level: Advanced

Methodological Answer:

- Oxidation Flow Reactors (OFRs): Simulate atmospheric degradation by OH radicals under high-NO conditions, tracking products via GC-MS .

- Biotic/Abiotic Studies: Incubate the compound in soil/water microcosms under varying pH (4–9) and monitor transformation products (e.g., desulfonation) via LC-TOF-MS .

- Ecotoxicity Assays: Use multi-trophic models (algae, daphnia, fish) to assess bioaccumulation and chronic toxicity .

What strategies stabilize the compound in aqueous solutions for long-term storage?

Level: Intermediate

Methodological Answer:

- pH Buffering: Maintain pH 6–8 to prevent sulfonate hydrolysis (use phosphate or citrate buffers) .

- Chelating Agents: Add EDTA (0.1–1 mM) to sequester metal ions that catalyze degradation .

- Lyophilization: Freeze-dry aliquots and store under vacuum with desiccants (e.g., silica gel) to avoid hygroscopic degradation .

How can photochemical degradation mechanisms be elucidated under varying irradiation conditions?

Level: Advanced

Methodological Answer:

- Controlled Light Exposure: Use solar simulators with UV filters (290–400 nm) to mimic natural conditions. Monitor degradation kinetics via HPLC .

- Radical Trapping: Add scavengers (e.g., tert-butanol for OH•) to identify dominant pathways (direct photolysis vs. radical-mediated) .

- Transient Absorption Spectroscopy: Detect short-lived intermediates (e.g., triplet excited states) to propose mechanistic pathways .

What challenges arise when synthesizing derivatives with modified functional groups (e.g., halogenation)?

Level: Intermediate

Methodological Answer:

- Regioselectivity: Electron-withdrawing groups (e.g., -NO₂) direct electrophilic substitution to specific benzothiazole positions, requiring protecting groups (e.g., Boc for amines) .

- Purification: Separate isomers via preparative HPLC with C18 columns and acetonitrile/water gradients .

- Yield Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF for polar intermediates) to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.